molecular formula C14H14N6O2 B2801648 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide CAS No. 1351595-37-3

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide

Cat. No.: B2801648
CAS No.: 1351595-37-3
M. Wt: 298.306
InChI Key: LMPRRBSTPOSFIM-UHFFFAOYSA-N
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Description

This compound is a pyridazine-carboxamide derivative featuring a 3,5-dimethylpyrazole moiety linked to the pyridazine core and an isoxazole carboxamide group. Its structure combines heterocyclic systems known for diverse biological activities, including kinase inhibition and antimicrobial properties. The pyridazine scaffold offers rigidity, while the pyrazole and isoxazole substituents contribute to hydrogen-bonding and hydrophobic interactions, critical for target binding .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-8-6-9(2)20(18-8)13-5-4-11(16-17-13)14(21)15-12-7-10(3)22-19-12/h4-7H,1-3H3,(H,15,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPRRBSTPOSFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The pyrazolyl and isoxazolyl groups are then introduced through substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as an antiviral, antibacterial, or anticancer agent.

  • Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole-Isoxazole Carboxamide Family

Key analogues include:

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Biological Activity (if reported) Reference
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide Chloro, cyano, phenyl 68 133–135 Not specified
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Pyrazole-carboxamide Dichloro, cyano, phenyl 68 171–172 Not specified
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Acetamide Sulfanyl, hydroxypyrimidinyl Not reported Not reported Not specified
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide Pyridazine-carboxamide Cyclopropane, triazole, deuterated methyl Not reported Not reported Pharmaceutical (patented)

Key Observations:

  • Synthetic Routes : The target compound likely employs coupling agents like EDCI/HOBt for amide bond formation, as seen in (yields ~60–70%) .
  • Substituent Effects: Chloro and cyano groups in analogues (e.g., 3a–3b) enhance hydrophobicity but may reduce solubility compared to the target’s dimethylpyrazole and methylisoxazole groups .
  • Crystallinity : Patented pyridazine-carboxamides (–9) highlight the importance of polymorph screening, suggesting the target’s crystallinity could be optimized using SHELXL or WinGX .

Functional Comparisons

  • Bioactivity : Pyrazole-isoxazole hybrids (e.g., ) show antimicrobial and anti-inflammatory activities, suggesting the target may share similar pharmacological profiles .

Research Findings and Implications

Physicochemical Properties

  • Melting Points: Analogues with chloro substituents (e.g., 3b, mp 171–172°C) exhibit higher melting points than non-halogenated derivatives, indicating the target’s 3,5-dimethylpyrazole may lower melting points (predicted: 150–160°C) .
  • Solubility : The methylisoxazole group likely improves aqueous solubility compared to phenyl-substituted analogues (e.g., 3a) .

Computational and Crystallographic Insights

  • Molecular Docking : Pyrazole-isoxazole scaffolds () show affinity for kinase ATP-binding pockets, implying the target may act as a kinase inhibitor .
  • Crystal Packing : Hydrogen-bonding patterns (N–H···O, C–H···N) observed in related carboxamides () suggest similar intermolecular interactions for the target, critical for stability .

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